

H-Met-Leu-AMC TFA: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Met-Leu-AMC TFA**

Cat. No.: **B1450689**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt) is a fluorogenic peptide substrate utilized in the study of protease activity. The covalent attachment of the fluorescent aminomethylcoumarin (AMC) group to the dipeptide Met-Leu allows for a sensitive assay, where enzymatic cleavage releases the fluorophore, resulting in a measurable increase in fluorescence. Understanding the solubility and stability of this reagent is critical for generating reliable and reproducible data in experimental settings.

This technical guide provides an in-depth overview of the solubility and stability of **H-Met-Leu-AMC TFA**, including general handling procedures, and protocols for experimental determination of these properties.

Core Properties

Property	Value	Source
CAS Number	1926163-55-4	--INVALID-LINK--[1]
Molecular Formula	C ₂₁ H ₂₉ N ₃ O ₄ S·C ₂ HF ₃ O ₂	--INVALID-LINK--[1]
Molecular Weight	533.57 g/mol	--INVALID-LINK--

Solubility Profile

Quantitative solubility data for **H-Met-Leu-AMC TFA** is not readily available in published literature. However, based on supplier information and the general principles of peptide solubility, a qualitative and predictive profile can be established.

One supplier indicates that **H-Met-Leu-AMC TFA** is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water.^[1] The presence of the hydrophobic methionine and leucine residues, coupled with the bulky AMC group, contributes to its poor aqueous solubility. The trifluoroacetate (TFA) counterion, a remnant of the peptide synthesis and purification process, can also influence the solubility characteristics of the peptide.^[2]

For comparison, the related compound H-Leu-AMC HCl is reported to have the following solubility:

Solvent	Solubility
DMF (Dimethylformamide)	25 mg/mL
DMSO (Dimethyl sulfoxide)	25 mg/mL
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL

Data for H-Leu-AMC HCl from multiple suppliers.^{[3][4][5]}

It is reasonable to expect that **H-Met-Leu-AMC TFA** will also exhibit good solubility in polar aprotic solvents like DMSO and DMF.

General Recommendations for Solubilization

- Start with a small amount: Before dissolving the entire stock of the peptide, it is prudent to test the solubility of a small aliquot.
- Use an appropriate solvent: Based on available information and the hydrophobic nature of the peptide, DMSO or DMF are recommended as initial solvents.
- Sonication: To aid dissolution, brief sonication can be employed.^[6]
- Gentle Warming: Gentle warming of the solution may also help to dissolve the peptide.^[5]

Stability

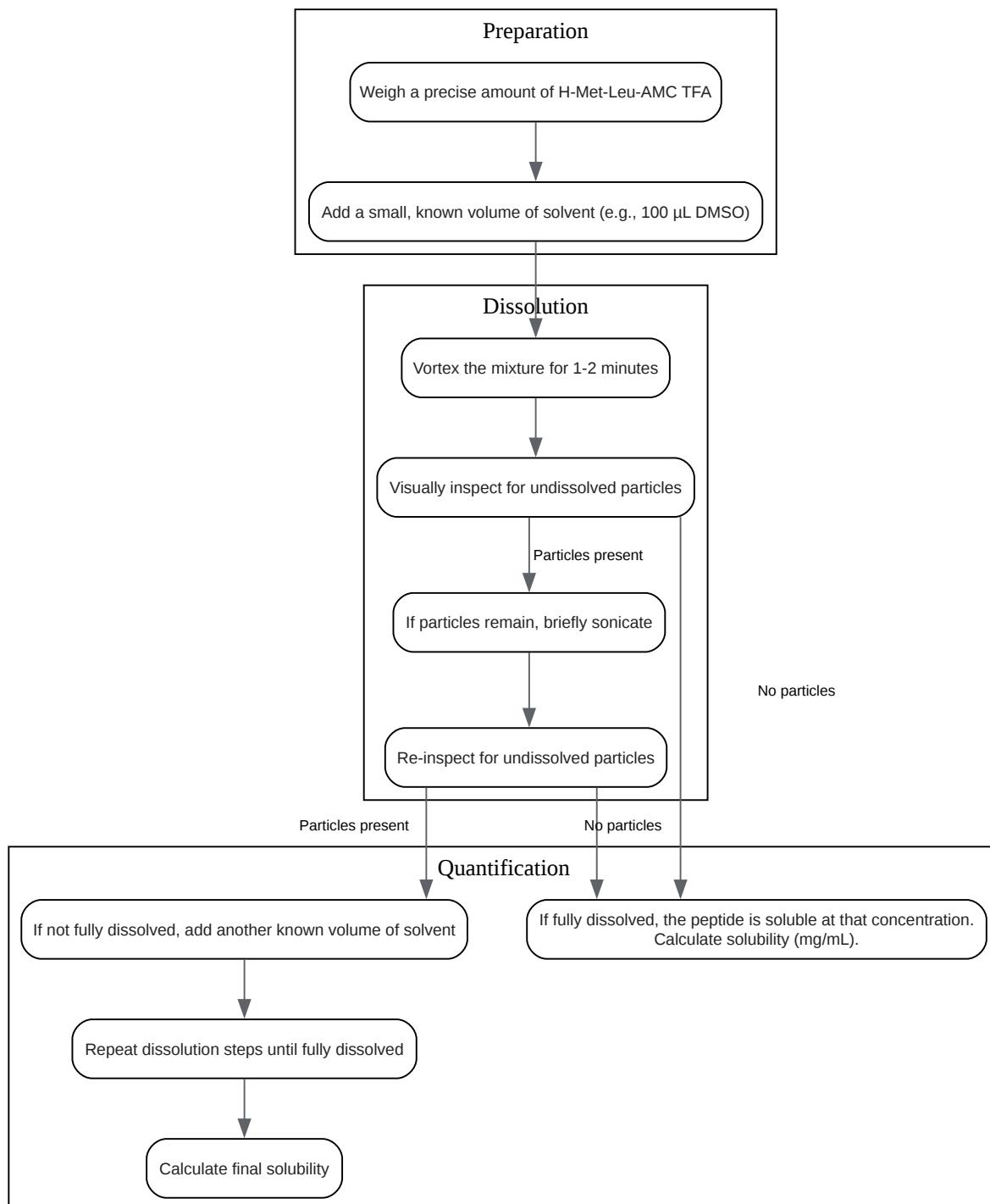
The stability of **H-Met-Leu-AMC TFA** is crucial for its effective use as a substrate. Degradation of the peptide can lead to a loss of activity and inaccurate experimental results.

Storage Recommendations

There is some variation in storage recommendations from suppliers, with some suggesting 2-8°C and others <-15°C.^[1] For long-term storage, it is generally advisable to store the lyophilized powder at -20°C or below, protected from light and moisture.^[7]

Once in solution, especially in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.^{[5][7]}

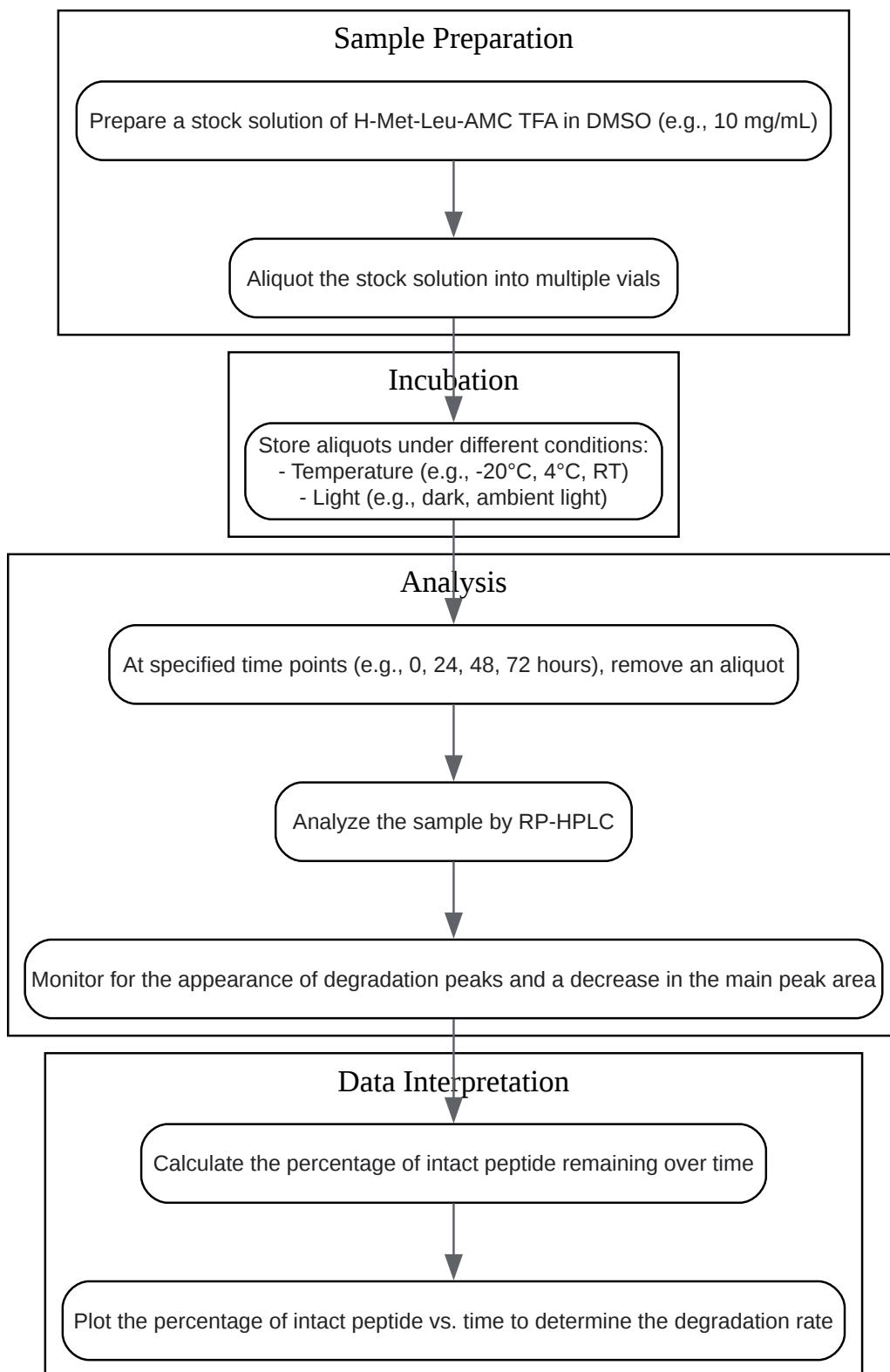
Factors Affecting Stability


- Temperature: Higher temperatures will accelerate the degradation of the peptide. Solutions should be kept on ice during experimental use.
- pH: The stability of the peptide bond can be pH-dependent. While specific data for **H-Met-Leu-AMC TFA** is unavailable, a study on other fluorogenic peptide substrates showed variations in stability across a pH range of 2 to 13.^[8]
- Light: The AMC fluorophore is light-sensitive. Both the solid compound and solutions should be protected from light to prevent photobleaching.
- Oxidation: The methionine residue in the peptide is susceptible to oxidation, which can affect its interaction with proteases. It is recommended to use oxygen-free solvents for reconstitution where possible.^[9]
- TFA Salt: The TFA counterion can sometimes affect the stability and biological activity of peptides.^{[7][10][11]}

Experimental Protocols

The following are general protocols for determining the solubility and stability of **H-Met-Leu-AMC TFA**.

Protocol for Solubility Determination

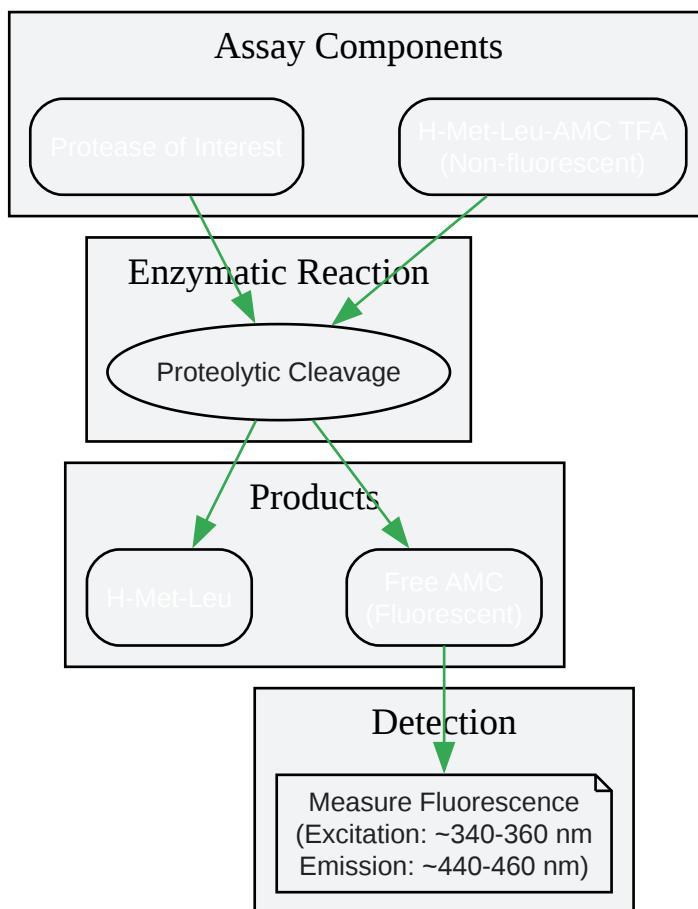

This protocol outlines a method to determine the solubility of **H-Met-Leu-AMC TFA** in a given solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for determining peptide solubility.

Protocol for Stability Assessment (in Solution)

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the stability of **H-Met-Leu-AMC TFA** in solution over time.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing peptide stability in solution using RP-HPLC.

Signaling Pathway and Experimental Workflow Visualization

The primary application of **H-Met-Leu-AMC TFA** is in enzymatic assays. The logical workflow of such an assay is depicted below.

[Click to download full resolution via product page](#)

Caption: Logical workflow of a protease assay using **H-Met-Leu-AMC TFA**.

Conclusion

While specific quantitative data on the solubility and stability of **H-Met-Leu-AMC TFA** is limited, a comprehensive understanding can be built from available supplier information, general principles of peptide chemistry, and data from analogous compounds. For optimal results, it is recommended that researchers perform in-house solubility and stability tests under their

specific experimental conditions. The protocols and information provided in this guide serve as a valuable resource for the effective use of **H-Met-Leu-AMC TFA** in protease research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H-Met-Leu-AMC-TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambipharm.com]
- 3. H-LEU-AMC HCL | 62480-44-8 [amp.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omizzur.com [omizzur.com]
- To cite this document: BenchChem. [H-Met-Leu-AMC TFA: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1450689#h-met-leu-amc-tfa-solubility-and-stability\]](https://www.benchchem.com/product/b1450689#h-met-leu-amc-tfa-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com